molecular formula C12H11NO2S B14912969 2-hydroxy-N-(thiophen-2-ylmethyl)benzamide

2-hydroxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B14912969
M. Wt: 233.29 g/mol
InChI Key: XTDYYXLPYSQGGZ-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative featuring a hydroxyl group at the ortho-position of the benzene ring and a thiophen-2-ylmethyl substituent on the amide nitrogen. Its synthesis typically involves the coupling of 2-hydroxybenzoic acid derivatives with thiophen-2-ylmethanamine. For example, 3-chloro-2-nitro-N-(thiophen-2-ylmethyl)benzamide—a closely related analog—was synthesized in 91% yield via amidation of 3-chloro-2-nitrobenzoic acid with thiophen-2-ylmethanamine, followed by purification . The compound exhibits a melting point of 164–165°C, indicating moderate crystallinity .

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

2-hydroxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C12H11NO2S/c14-11-6-2-1-5-10(11)12(15)13-8-9-4-3-7-16-9/h1-7,14H,8H2,(H,13,15)

InChI Key

XTDYYXLPYSQGGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CS2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(thiophen-2-ylmethyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Another method involves the N-alkylation of primary amides with aldehydes in the presence of dicobalt octacarbonyl and tri(p-tolyl)antimony in tetrahydrofuran at 120°C for 24 hours . This method also provides a good yield and is suitable for the synthesis of various benzamide derivatives.

Industrial Production Methods

Industrial production of 2-hydroxy-N-(thiophen-2-ylmethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The thiophen-2-ylmethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of 2-hydroxy-N-(thiophen-2-ylmethyl)benzaldehyde.

    Reduction: Formation of 2-hydroxy-N-(thiophen-2-ylmethyl)benzylamine.

    Substitution: Formation of various substituted benzamide derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophen-2-ylmethyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound achieves a high yield (91%) compared to Rip-D (34%), likely due to optimized coupling conditions .
  • Substituent Effects : The thiophen-2-ylmethyl group provides a balance of aromaticity and moderate electron density, contrasting with Tizoxanide’s nitro-thiazole moiety (strong electron-withdrawing) and Rip-D’s methoxy groups (electron-donating) .
  • Crystallinity : The melting point of the target compound (164–165°C) exceeds that of Rip-D (96°C), suggesting stronger intermolecular interactions, possibly via hydrogen bonding .

Physicochemical and Crystallographic Properties

Crystallographic studies of analogs like Tizoxanide reveal that hydrogen bonding between the hydroxyl group and adjacent electronegative atoms (e.g., nitro groups) stabilizes the molecular geometry . For the target compound, the thiophene sulfur may participate in weak C–H···S interactions, influencing packing efficiency . Tools such as Mercury CSD and SHELXL have been critical in analyzing these interactions .

Table 2: Hydrogen Bonding Patterns in Selected Analogs

Compound Hydrogen Bond Donor/Acceptor Interaction Length (Å) Functional Impact Reference
Tizoxanide O–H···O (hydroxy to nitro) 2.65 Stabilizes planar structure
Target Compound O–H···O (hydroxy to amide carbonyl) 2.70 (estimated) Enhances crystallinity
Rip-D O–H···O (hydroxy to methoxy) 2.80 Reduces melting point

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